Cholestanol acetate

説明

Cholestanol acetate is a chemical compound with the molecular formula C29H50O2 . It is a derivative of cholesterol, which is a lipid-type molecule and one of the most important structural components of cell membranes .

Molecular Structure Analysis

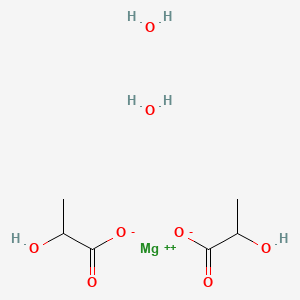

The molecular structure of cholestanol acetate consists of a steroid skeleton of four fused rings, three six-membered and one five-membered, with an aliphatic hydrocarbon side chain . The IUPAC Standard InChI for cholestanol acetate is InChI=1S/C29H50O2/c1-19(2)8-7-9-20(3)25-12-13-26-24-11-10-22-18-23(31-21(4)30)14-16-28(22,5)27(24)15-17-29(25,26)6/h19-20,22-27H,7-18H2,1-6H3 .

Physical And Chemical Properties Analysis

Cholestanol acetate has a molecular weight of 430.71 . Its melting point is 96-97 °C, and its predicted boiling point is 446.3±13.0 °C . The predicted density of cholestanol acetate is 0.98±0.1 g/cm3 .

科学的研究の応用

Thermal Behavior and Solid Polymorphs : Cholesteryl acetate exhibits unique thermal behavior and solid-solid transitions. Special thermal treatments can induce a cholesteric phase in cholesteryl acetate, leading to the formation of four solid states (SI, SII, SIII, and SIV). These states show distinct X-ray powder diffraction patterns, indicating different crystalline forms (Kunihisa & Gotoh, 1977).

Biosynthesis Studies : Research on the biosynthesis of cholesterol has shown that cholesteryl acetate can be purified to isolate specific components, such as C14-cholesterol, which are important for understanding cholesterol metabolism (Schwenk & Werthessen, 1952).

Methodological Aspects in Lipid Research : Cholesterol and its derivatives, including cholestanol, are used as markers in clinical lipid research. Advances in analytical methods for determining serum noncholesterol sterols and stanols, including cholestanol, highlight their importance in biomedical research (Lütjohann, 2015).

Catalytic Hydrogenation : The hydrogenation of cholesteryl acetate in specific conditions, such as in acetic acid containing hydrochloric acid, has been explored to understand its chemical properties and potential applications (Kawasaki, 1939).

Epoxidation and Structural Analysis : The preparation and crystallization of cholestan derivatives, like 5α,6α-Epoxy-7-norcholestan-3β-yl acetate, have been studied for their molecular structures and chemical behaviors (Andrade et al., 2011).

Incorporation in Plant Tissue Cultures : Cholesteryl acetate has been used to investigate the biosynthesis of phytoecdysteroids in plant tissue cultures, providing insights into plant biochemistry and molecular biology (Nagakari et al., 1994).

特性

IUPAC Name |

[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H50O2/c1-19(2)8-7-9-20(3)25-12-13-26-24-11-10-22-18-23(31-21(4)30)14-16-28(22,5)27(24)15-17-29(25,26)6/h19-20,22-27H,7-18H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHLIUSDPFOUISN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H50O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Glycine, N-[N-[2-methoxy-2-oxo-1-(phenylmethyl)ethyl]-D-phenylalanyl]-, methyl ester, (S)- (9CI)](/img/no-structure.png)

![Tert-butyl N-[(2S)-4-aminobutan-2-YL]carbamate](/img/structure/B1143254.png)

![tert-Butyl 3S-amino-2,3,4,5-tetrahydro-1H-[1]benaepin-2-one-1-acetate tartrate](/img/structure/B1143262.png)

![3-[(1R,4S)-4-ethoxy-2-oxocyclohexyl]propanoic acid](/img/structure/B1143273.png)